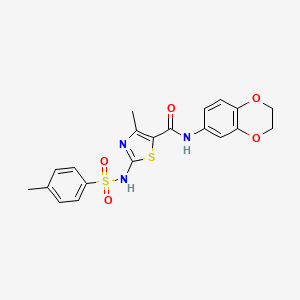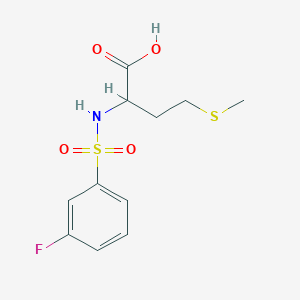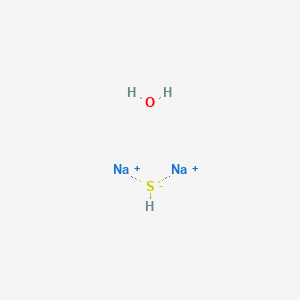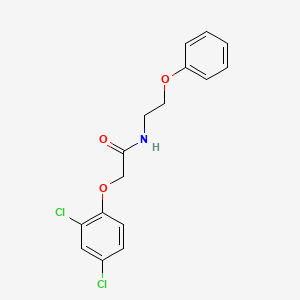![molecular formula C18H23F3N2OS B2745174 1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 2320179-17-5](/img/structure/B2745174.png)
1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. The initial step often includes the formation of the diazepane ring through a cyclization reaction. This is followed by the introduction of the thianyl group via a nucleophilic substitution reaction. The final step involves the attachment of the trifluoromethylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product often involves techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its diazepane ring is of particular interest for the development of new drugs targeting central nervous system disorders.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological and psychiatric conditions.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials.
Mécanisme D'action
The mechanism of action of 1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This combination of properties enables the compound to exert its effects by modulating signaling pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another compound with a diazepane ring, used as an anxiolytic and anticonvulsant.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group, used in various chemical syntheses.
Thianthrene: A compound with a thianyl group, used in organic electronics.
Uniqueness
What sets 1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane apart is its combination of functional groups, which confer unique chemical and biological properties The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the diazepane ring provides specific biological activity
Propriétés
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-9-1-8-22(10-11-23)16-6-12-25-13-7-16/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNCHHNFTXOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2745104.png)




![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
